molecular formula C9H14NOP B8073217 (4-(Aminomethyl)phenyl)dimethylphosphine oxide

(4-(Aminomethyl)phenyl)dimethylphosphine oxide

Cat. No.: B8073217
M. Wt: 183.19 g/mol
InChI Key: ZRHJPUVDHOUPPG-UHFFFAOYSA-N
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Description

(4-(Aminomethyl)phenyl)dimethylphosphine oxide is a chemical compound with the molecular formula C9H14NOP It is characterized by the presence of an aminomethyl group attached to a phenyl ring, which is further bonded to a dimethylphosphine oxide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Aminomethyl)phenyl)dimethylphosphine oxide typically involves the reaction of 4-(aminomethyl)phenylphosphine with dimethylphosphine oxide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

(4-(Aminomethyl)phenyl)dimethylphosphine oxide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound results in the formation of higher oxidation state phosphine oxides, while reduction leads to the corresponding phosphine .

Scientific Research Applications

(4-(Aminomethyl)phenyl)dimethylphosphine oxide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (4-(Aminomethyl)phenyl)dimethylphosphine oxide involves its interaction with molecular targets through its aminomethyl and phosphine oxide groups. These interactions can lead to the modulation of various biochemical pathways, depending on the specific application. The compound’s ability to form stable complexes with metals and other molecules is a key aspect of its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    Dimethylphosphine oxide: A related compound with similar chemical properties but lacking the aminomethyl group.

    Diphenylphosphine oxide: Another similar compound with phenyl groups instead of the aminomethyl group.

Uniqueness

Its ability to participate in a wide range of chemical reactions and form stable complexes makes it a valuable compound in various fields of research .

Properties

IUPAC Name

(4-dimethylphosphorylphenyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14NOP/c1-12(2,11)9-5-3-8(7-10)4-6-9/h3-6H,7,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRHJPUVDHOUPPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(C)C1=CC=C(C=C1)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14NOP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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